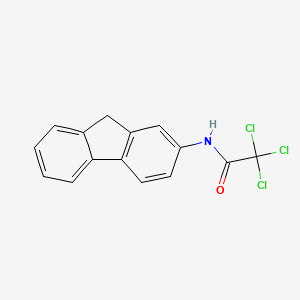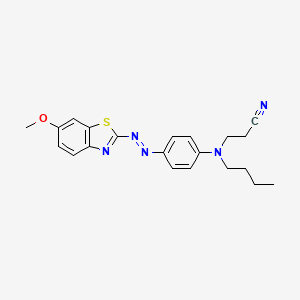![molecular formula C22H17BrO B13948084 3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 60313-01-1](/img/structure/B13948084.png)
3-(4'-bromo[1,1'-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a brominated biphenyl group attached to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of biphenyl followed by a series of reactions to introduce the dihydronaphthalenone moiety. . The brominated biphenyl is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization and distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated biphenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .
Scientific Research Applications
3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated biphenyls and their biological effects.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(4’-bromo[1,1’-biphenyl]-4-yl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated biphenyl group can participate in various binding interactions, while the dihydronaphthalenone moiety may influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group instead of a dihydronaphthalenone moiety.
4-Bromophenylacetic acid: Contains a brominated phenyl group but lacks the biphenyl and dihydronaphthalenone structures.
Properties
CAS No. |
60313-01-1 |
|---|---|
Molecular Formula |
C22H17BrO |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19H,13-14H2 |
InChI Key |
ZBXFXJMMCQYFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


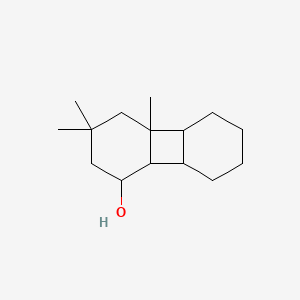


![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
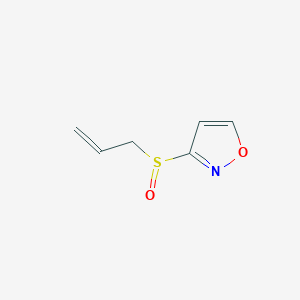
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
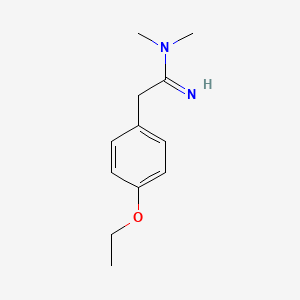
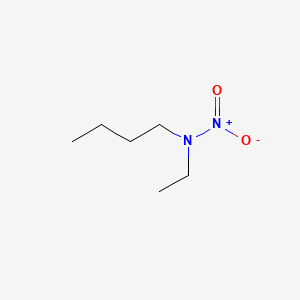
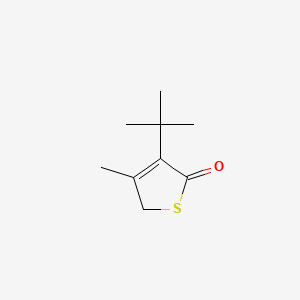
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
